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Compound of Interest

Compound Name: Propyl 2-hydroxy-2-phenylacetate

Cat. No.: B1267330 Get Quote

Introduction

Propyl 2-hydroxy-2-phenylacetate, also known as propyl mandelate, is an organic ester

derived from mandelic acid and propanol. As a member of the mandelate ester family, it holds

potential interest for researchers in organic synthesis, medicinal chemistry, and materials

science. The structural elucidation and purity assessment of such compounds are critically

dependent on a suite of spectroscopic and spectrometric techniques, including Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS).

This technical guide provides a detailed overview of the expected spectroscopic and

spectrometric data for propyl 2-hydroxy-2-phenylacetate. Due to the limited availability of

published experimental spectra for this specific compound, this guide presents predicted data

based on established principles and available data for analogous compounds. Furthermore, it

includes generalized experimental protocols for the acquisition of such data, intended to serve

as a practical reference for researchers.

Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted spectroscopic and spectrometric data for propyl
2-hydroxy-2-phenylacetate. These predictions are derived from the analysis of its chemical

structure and comparison with data from similar molecules.
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Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.50-7.30 Multiplet 5H
Aromatic protons

(C₆H₅)

~5.15 Singlet 1H
Methine proton (-

CH(OH)-)

~4.10 Triplet 2H
Methylene protons (-

O-CH₂-)

~3.50 Singlet (broad) 1H Hydroxyl proton (-OH)

~1.65 Sextet 2H
Methylene protons (-

CH₂-CH₃)

~0.90 Triplet 3H Methyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~174 Carbonyl carbon (C=O)

~140 Aromatic quaternary carbon (C-ipso)

~129 Aromatic methine carbons (C-ortho, C-meta)

~127 Aromatic methine carbon (C-para)

~73 Methine carbon (-CH(OH)-)

~67 Methylene carbon (-O-CH₂-)

~22 Methylene carbon (-CH₂-CH₃)

~10 Methyl carbon (-CH₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3500 (broad) Medium O-H stretch (hydroxyl group)

~3100-3000 Medium C-H stretch (aromatic)

~2970-2880 Medium C-H stretch (aliphatic)

~1735 Strong C=O stretch (ester carbonyl)

~1600, ~1495 Medium-Weak C=C stretch (aromatic ring)

~1200-1050 Strong C-O stretch (ester and alcohol)

~730, ~695 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z Relative Intensity Assignment

194 Low [M]⁺ (Molecular ion)

107 High
[C₆H₅CH(OH)]⁺ (Benzylic

fragment)

105 Medium [C₆H₅CO]⁺

79 Medium [C₆H₅]⁺

77 Medium [C₆H₅]⁺ - 2H

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic and spectrometric data for

a liquid sample such as propyl 2-hydroxy-2-phenylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified liquid sample in about

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
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Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane

(TMS), to the solution. TMS provides a reference signal at 0 ppm.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

instrument to optimize the magnetic field homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse

angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration.

For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and

improve the signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative ratios of the different types of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample onto the surface of

a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

Background Spectrum: Obtain a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and H₂O absorptions.

Sample Spectrum: Place the salt plate assembly in the spectrometer's sample holder and

acquire the IR spectrum. The typical scanning range is from 4000 to 400 cm⁻¹.

Data Analysis: The resulting spectrum will show absorption bands corresponding to the

vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid, a direct injection or a gas chromatography (GC)

inlet can be used. For GC-MS, the sample is first vaporized and separated on a GC column

before entering the mass spectrometer.

Ionization: In Electron Ionization (EI), the vaporized sample is bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and

the fragmentation pattern, which provides information about the molecular weight and

structure of the compound.

Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis of propyl 2-
hydroxy-2-phenylacetate.
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Caption: Workflow for the spectroscopic and spectrometric analysis of a chemical compound.
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Caption: Integration of spectroscopic and spectrometric data for structural elucidation.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of Propyl 2-
Hydroxy-2-phenylacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1267330#spectroscopic-data-nmr-ir-mass-spec-
of-propyl-2-hydroxy-2-phenylacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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